molecular formula C15H10ClIN2O3S B2776310 5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 531539-93-2

5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid

Katalognummer B2776310
CAS-Nummer: 531539-93-2
Molekulargewicht: 460.67
InChI-Schlüssel: BWPOGIOOPLYFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid, also known as CIAMO, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Wirkmechanismus

5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and blocking its catalytic activity. This results in the increased phosphorylation of insulin receptor substrate (IRS) proteins, which are downstream targets of PTP1B and key regulators of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake in insulin-responsive tissues, such as liver, muscle, and adipose tissue.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PTP1B and the consequent modulation of insulin signaling and glucose metabolism. In animal studies, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and decrease body weight and fat mass. Moreover, this compound has also been reported to have anti-inflammatory and anti-cancer properties, which may be related to its effects on PTP1B and other signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid in lab experiments include its specificity for PTP1B, its well-defined mechanism of action, and its availability as a commercial inhibitor. However, there are also some limitations to consider, such as its moderate potency and selectivity, its potential off-target effects, and its limited solubility in aqueous solutions. These factors should be taken into account when designing experiments using this compound as a tool compound.

Zukünftige Richtungen

There are several future directions for the study of 5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid and its potential therapeutic applications. One area of interest is the development of more potent and selective PTP1B inhibitors, which could have improved efficacy and reduced side effects. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of this compound, which could lead to the identification of new therapeutic targets. Moreover, the use of this compound in combination with other drugs or therapies could also be explored, to enhance its therapeutic potential in various diseases.

Synthesemethoden

The synthesis of 5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid involves several steps, starting with the reaction of 3-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-chloro-2-aminobenzoic acid to form the amide intermediate, which is subsequently treated with thiourea to yield this compound. The overall yield of this synthesis method is moderate, but it has been optimized by several research groups to improve the efficiency and purity of the final product.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid has been extensively used as a tool compound in the study of PTP1B function and its role in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity, suggesting that PTP1B inhibition could be a potential therapeutic strategy for these diseases. Moreover, this compound has also been used to investigate the role of PTP1B in other physiological processes, such as cancer, inflammation, and neurodegeneration.

Eigenschaften

IUPAC Name

5-chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN2O3S/c16-9-4-5-12(11(7-9)14(21)22)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPOGIOOPLYFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.